molecular formula C21H23N3O2S B285492 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Cat. No. B285492
M. Wt: 381.5 g/mol
InChI Key: YFUSBXWILYFJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide, also known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is a transmembrane receptor that plays a role in inflammation and oxidative stress.

Mechanism of Action

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a selective antagonist of RAGE, which is a transmembrane receptor that plays a role in inflammation and oxidative stress. RAGE is upregulated in the brains of Alzheimer's disease patients and is thought to contribute to the pathogenesis of the disease. 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide blocks the binding of ligands to RAGE, which reduces inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to reduce inflammation, oxidative stress, and Aβ deposition in the brain in preclinical studies. In clinical trials, 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to improve cognitive function in patients with mild to moderate Alzheimer's disease. 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has also been shown to be safe and well-tolerated in clinical trials.

Advantages and Limitations for Lab Experiments

The advantages of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide for lab experiments are that it is a small molecule drug that can easily penetrate the blood-brain barrier and has been extensively studied in preclinical and clinical trials. The limitations of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide for lab experiments are that it is a selective antagonist of RAGE and may not be effective for all types of Alzheimer's disease.

Future Directions

For 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide include further clinical trials to determine its efficacy in treating Alzheimer's disease, as well as studies to determine its potential for treating other neurodegenerative diseases. 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide may also be used in combination with other drugs for the treatment of Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide.

Synthesis Methods

The synthesis of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves the reaction of 2-chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide with 4-tert-butylthiophenol in the presence of a base. The resulting product is then purified using column chromatography. The yield of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is typically around 50%.

Scientific Research Applications

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of Alzheimer's disease. In preclinical studies, 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to reduce inflammation, oxidative stress, and amyloid beta (Aβ) deposition in the brain. In clinical trials, 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to improve cognitive function in patients with mild to moderate Alzheimer's disease.

properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)sulfanyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C21H23N3O2S/c1-21(2,3)15-9-11-17(12-10-15)27-14-19(25)22-18-13-20(26)24(23-18)16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,22,23,25)

InChI Key

YFUSBXWILYFJBM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3

Origin of Product

United States

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